molecular formula C17H11Cl2NO B1617817 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride CAS No. 6338-22-3

7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride

Cat. No.: B1617817
CAS No.: 6338-22-3
M. Wt: 316.2 g/mol
InChI Key: NKYZSOFSUZEZFR-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride: is a chemical compound with the molecular formula C17H11Cl2NO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride typically involves the chlorination of 8-methyl-2-phenylquinoline-4-carboxylic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The process can be summarized as follows:

    Starting Material: 8-Methyl-2-phenylquinoline-4-carboxylic acid.

    Reagent: Thionyl chloride (SOCl2).

    Reaction Conditions: Reflux.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: The major products are derivatives of this compound, where the chloride group is replaced by the nucleophile.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry:

    Building Block: 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of quinoline-based drugs with antimicrobial and anticancer properties.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of pharmaceuticals and other organic compounds.

Comparison with Similar Compounds

  • 8-Methyl-2-phenylquinoline-4-carbonyl chloride
  • 7-Chloro-2-phenylquinoline-4-carbonyl chloride
  • 8-Methylquinoline-4-carbonyl chloride

Comparison:

  • Uniqueness: 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is unique due to the presence of both chloro and methyl groups on the quinoline ring, which can influence its reactivity and applications.
  • Reactivity: The presence of the chloro group enhances the compound’s reactivity in nucleophilic substitution reactions compared to its non-chlorinated counterparts.

Properties

IUPAC Name

7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-14(18)8-7-12-13(17(19)21)9-15(20-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYZSOFSUZEZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285076
Record name 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-22-3
Record name 6338-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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